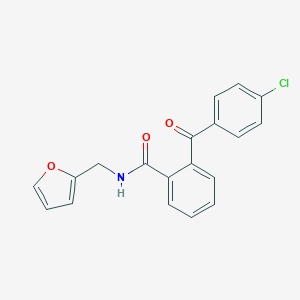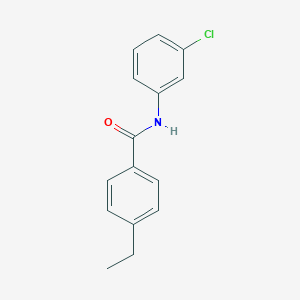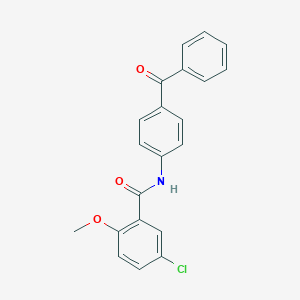
2-(4-chlorobenzoyl)-N-(4-isopropylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-(4-isopropylphenyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as 4CIN and is used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4CIN involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX-2 activity leads to a reduction in the production of prostaglandins, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4CIN include a reduction in inflammation and pain. It has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4CIN in lab experiments is its high potency and selectivity for COX-2 inhibition. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4CIN. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, there is a need for further studies to determine the optimal dosage and administration of 4CIN for therapeutic use.
Conclusion:
In conclusion, 2-(4-chlorobenzoyl)-N-(4-isopropylphenyl)benzamide is a synthetic compound that has shown potential therapeutic properties in scientific research. Its mechanism of action involves the inhibition of COX-2 activity, leading to a reduction in inflammation and pain. It has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer. While there are limitations to its use in lab experiments, there are several future directions for its study.
Synthesemethoden
The synthesis of 4CIN involves the reaction of 4-chlorobenzoyl chloride with N-(4-isopropylphenyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 4CIN.
Wissenschaftliche Forschungsanwendungen
4CIN has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C23H20ClNO2 |
|---|---|
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C23H20ClNO2/c1-15(2)16-9-13-19(14-10-16)25-23(27)21-6-4-3-5-20(21)22(26)17-7-11-18(24)12-8-17/h3-15H,1-2H3,(H,25,27) |
InChI-Schlüssel |
YFXKQFLUZDHNOK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)





